molecular formula C22H19N5O5 B2539846 2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid CAS No. 942000-96-6

2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid

Cat. No. B2539846
CAS RN: 942000-96-6
M. Wt: 433.424
InChI Key: POKGWWNMLNMIAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex molecule that appears to be related to various research areas, including medicinal chemistry and organic synthesis. It is not directly mentioned in the provided papers, but the structure suggests it could be a derivative of imidazopurinone or related heterocyclic compounds, which are often explored for their biological activities, such as anti-inflammatory and antimicrobial properties, as well as their potential as ligands for various receptors.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids involves acylation followed by Michael addition, as described in the preparation of compounds from 2-aminopyridines . Similarly, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization of carboxylic acid groups with thiosemicarbazide . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as 1H NMR spectral and X-Ray crystallography. These techniques provide insights into the molecular conformations in solution and in the crystal form . For the compound , similar analytical methods would likely be employed to determine its molecular structure and confirm the success of the synthesis.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes transformations such as the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system of 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI) and acetic acid . This type of reactivity could be relevant to the compound if similar functional groups are present or if analogous photochemical reactions are applicable.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as substituted (2-phenoxyphenyl)acetic acids, have been evaluated for their anti-inflammatory activity and toxicity, including ulcerogenic potential . The compound would similarly require evaluation of its physical properties, such as solubility and stability, as well as its chemical properties, including reactivity and biological activity.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research into the synthetic pathways and chemical properties of related compounds provides insights into their potential applications in medicinal chemistry and drug design. For instance, the synthesis of novel indole-benzimidazole derivatives through condensation reactions highlights a methodology that could be applicable for generating structurally related compounds, including "2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetic acid" (Wang et al., 2016). Moreover, the synthesis, characterization, and pharmacological screening of benzimidazole derivatives present a process for evaluating the biological activities of such compounds (Shaharyar et al., 2016).

Pharmacological Applications

The pharmacological potential of related compounds has been explored, indicating possible applications for "2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purin-3-yl]acetic acid" in drug development. Studies on the synthesis and anticancer evaluation of benzimidazole derivatives showcase the therapeutic relevance of such molecules in oncology (Salahuddin et al., 2014). Additionally, research on p-hydroxyphenylacetate 3-hydroxylase as a biocatalyst for synthesizing trihydroxyphenolic acids reveals the compound's potential as a strong antioxidant, suggesting its utility in developing medicinal agents with antioxidative properties (Dhammaraj et al., 2015).

Biological Activities and Potential Therapeutic Uses

The exploration of biological activities and potential therapeutic uses of structurally similar compounds indicates a broad spectrum of applications. For example, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity highlight the anti-inflammatory potential of related compounds, providing a foundation for further research into their therapeutic applications (Atkinson et al., 1983). Synthesis and evaluation of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities suggest the compound's relevance in addressing pain and inflammation (Khalifa & Abdelbaky, 2008).

Mechanism of Action

properties

IUPAC Name

2-[4-methyl-1,3-dioxo-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-24-19-18(20(30)27(22(24)31)13-17(28)29)26-12-11-25(21(26)23-19)14-7-9-16(10-8-14)32-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGWWNMLNMIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)O)N3CCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-Methyl-2,4-dioxo-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]pu rin-3-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.